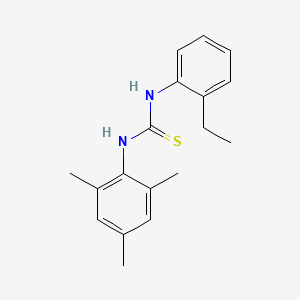
1-(2-Ethylphenyl)-3-(2,4,6-trimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two aromatic rings, one substituted with an ethyl group and the other with three methyl groups, connected by a thiourea linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea typically involves the reaction of 2-ethylphenyl isothiocyanate with 2,4,6-trimethylaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(2-ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3-(2-Ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 3-(2-ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites of enzymes. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Ethylphenyl)-1-phenylthiourea
- 3-(2,4,6-Trimethylphenyl)-1-phenylthiourea
- 3-(2-Ethylphenyl)-1-(4-methylphenyl)thiourea
Uniqueness
3-(2-Ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both ethyl and trimethyl groups provides a distinct steric and electronic environment, differentiating it from other thiourea derivatives.
Propiedades
Fórmula molecular |
C18H22N2S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(2-ethylphenyl)-3-(2,4,6-trimethylphenyl)thiourea |
InChI |
InChI=1S/C18H22N2S/c1-5-15-8-6-7-9-16(15)19-18(21)20-17-13(3)10-12(2)11-14(17)4/h6-11H,5H2,1-4H3,(H2,19,20,21) |
Clave InChI |
KSWAUBUWNNIDAJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12496718.png)
![2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine](/img/structure/B12496721.png)
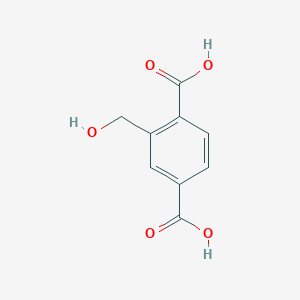
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)glycinamide](/img/structure/B12496727.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide](/img/structure/B12496735.png)
![Tert-butyl 2-[(piperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B12496743.png)
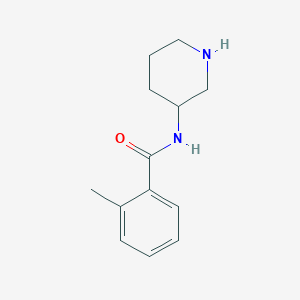
![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12496774.png)
![5-(4-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12496778.png)
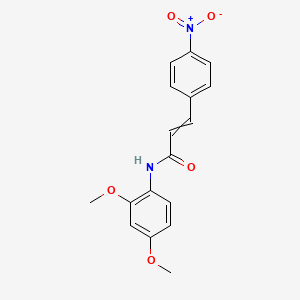
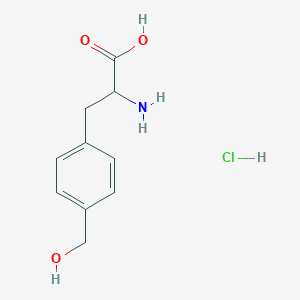
![N~2~-(2-fluorobenzyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496820.png)
![Ethyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12496824.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B12496825.png)
